molecular formula C18H20ClN5O2S B2424698 1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 1013778-12-5

1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No. B2424698
CAS RN: 1013778-12-5
M. Wt: 405.9
InChI Key: NGUHGZMRFUFBKI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and characterized compounds with structures similar to the one you mentioned, focusing on their synthesis methodologies and the structural properties of these compounds. For instance, Kariuki et al. (2021) synthesized isostructural compounds with complex heterocyclic structures and analyzed their crystalline forms through single crystal diffraction, highlighting the importance of such compounds in structural chemistry and potential applications in material science and pharmacology Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G. (2021).

Antimicrobial and Anticancer Properties

Several studies have explored the biological activities of compounds structurally related to "1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone," including their antimicrobial and anticancer properties. Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives and found that one of the compounds exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogen Liu, Y., He, G., Kai, C., Li, Y., & Zhu, H. (2012). Additionally, Hafez et al. (2016) reported on the synthesis of novel pyrazole derivatives with antimicrobial and anticancer activities, indicating the potential therapeutic applications of these compounds Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S. (2016).

Molecular Docking and Antiviral Activity

The antiviral activities of related compounds have also been investigated. Attaby et al. (2006) synthesized heterocyclic compounds and evaluated their cytotoxicity and antiviral activity against HSV1 and HAV-MBB, showing the potential of these compounds in antiviral therapy Attaby, F., Elghandour, A., Ali, M. A., & Ibrahem, Y. M. (2006).

properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-4-24-10-14(17(22-24)26-5-2)16-20-21-18(23(16)3)27-11-15(25)12-6-8-13(19)9-7-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUHGZMRFUFBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanone

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